L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide
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Overview
Description
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence, which gives it unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as targeting specific molecular pathways in diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide can be compared with other similar peptide compounds, such as:
L-Alanine, L-valyl-L-threonyl-L-arginyl: Another peptide with a different sequence and properties.
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine: A related compound with a similar structure but different amino acid composition.
The uniqueness of this compound lies in its specific sequence and the presence of multiple diaminomethylidene groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
863033-53-8 |
---|---|
Molecular Formula |
C35H60N14O9 |
Molecular Weight |
820.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C35H60N14O9/c1-17(2)26(37)32(57)49-27(18(3)50)33(58)47-22(7-5-15-44-35(41)42)29(54)46-23(12-13-25(36)52)31(56)45-21(6-4-14-43-34(39)40)30(55)48-24(28(38)53)16-19-8-10-20(51)11-9-19/h8-11,17-18,21-24,26-27,50-51H,4-7,12-16,37H2,1-3H3,(H2,36,52)(H2,38,53)(H,45,56)(H,46,54)(H,47,58)(H,48,55)(H,49,57)(H4,39,40,43)(H4,41,42,44)/t18-,21+,22+,23+,24+,26+,27+/m1/s1 |
InChI Key |
ZKPUJCBPMQBYDP-AUCLZKBNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N |
Origin of Product |
United States |
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